2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
Overview
Description
Compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” involves specific reaction conditions and reagents. The preparation methods typically include the use of liquid chromatography-tandem mass spectrometry for the quantification of small molecules . The process involves removing proteins and other constituents that may precipitate when injected into the liquid chromatography mobile phase to avoid clogging the chromatography column.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment is essential to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of the compound is influenced by factors such as temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents and conditions. For example, the use of imidazole and phosgene under anhydrous conditions is common in the preparation of related compounds .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are typically characterized by their unique molecular structures and properties.
Scientific Research Applications
Compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is used in the synthesis of peptides, the development of pharmaceuticals, and the study of molecular interactions. The compound’s unique properties make it valuable for various research purposes .
Mechanism of Action
The mechanism of action of compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain characteristics with compound “2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid” but may differ in specific aspects such as reactivity, stability, and applications.
Properties
IUPAC Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOIONCZINZ-JMIUGGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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